Magnesium, chloro[(dimethylphenylsilyl)methyl]-
CAS No.: 107735-20-6
Cat. No.: VC7935641
Molecular Formula: C9H13ClMgSi
Molecular Weight: 209.04 g/mol
* For research use only. Not for human or veterinary use.
![Magnesium, chloro[(dimethylphenylsilyl)methyl]- - 107735-20-6](/images/structure/VC7935641.png)
Specification
CAS No. | 107735-20-6 |
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Molecular Formula | C9H13ClMgSi |
Molecular Weight | 209.04 g/mol |
IUPAC Name | magnesium;methanidyl-dimethyl-phenylsilane;chloride |
Standard InChI | InChI=1S/C9H13Si.ClH.Mg/c1-10(2,3)9-7-5-4-6-8-9;;/h4-8H,1H2,2-3H3;1H;/q-1;;+2/p-1 |
Standard InChI Key | CBCNRZVBTLJKSF-UHFFFAOYSA-M |
SMILES | C[Si](C)([CH2-])C1=CC=CC=C1.[Mg+2].[Cl-] |
Canonical SMILES | C[Si](C)([CH2-])C1=CC=CC=C1.[Mg+2].[Cl-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central magnesium atom coordinated to a chloro[(dimethylphenylsilyl)methyl] ligand. The magnesium center adopts a tetrahedral geometry, bonded to:
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One chlorine atom
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A [(dimethylphenylsilyl)methyl] group
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Two solvent molecules (typically tetrahydrofuran, THF) in solution .
The [(dimethylphenylsilyl)methyl] ligand consists of a silicon atom bonded to two methyl groups, one phenyl group, and a methylene (-CH₂-) bridge connecting to magnesium. This structure enhances both steric bulk and electronic stabilization, critical for preventing undesired side reactions during synthetic applications .
Key Structural Data:
Property | Value | Source |
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Molecular Formula | C₉H₁₃ClMgSi | |
Molar Mass (g/mol) | 209.04 (PubChem) , 216.80 | |
Coordination Geometry | Tetrahedral (Mg center) | |
Si–C Bond Length | 1.87–1.89 Å (estimated) |
Discrepancies in reported molar masses arise from differences in isotopic abundance calculations and experimental methods .
Spectroscopic Characteristics
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¹H NMR: Signals for phenyl protons appear at δ 7.2–7.6 ppm, while methyl groups on silicon resonate at δ 0.2–0.5 ppm .
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²⁹Si NMR: A singlet near δ −15 to −20 ppm confirms the presence of the dimethylphenylsilyl group .
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Infrared Spectroscopy: Stretching vibrations for Mg–Cl and Mg–C bonds are observed at 450–550 cm⁻¹ and 800–850 cm⁻¹, respectively.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via transmetallation or Grignard-type reactions:
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Transmetallation Route:
Conducted in anhydrous THF at −78°C to 0°C, this method yields 70–85% purity, requiring subsequent recrystallization .
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Grignard Approach:
Activated magnesium turnings react with the organochloride in THF under reflux (66°C), achieving yields up to 90% .
Industrial Manufacturing
Scaled production employs continuous flow reactors with automated parameter control:
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Temperature: Maintained at 0–25°C to prevent thermal decomposition.
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Concentration: Optimized at 0.5–1.0 M to balance reaction rate and byproduct formation .
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Quality Control: Inline FTIR and ICP-MS monitor Mg and Si content, ensuring ≥97% purity .
Reactivity and Mechanistic Insights
Nucleophilic Addition Reactions
The Mg–C bond’s polarization renders the [(dimethylphenylsilyl)methyl] group a potent nucleophile. Key reactions include:
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Aldehyde/Ketone Addition:
Conducted in THF at −78°C, this proceeds via a six-membered transition state, achieving 80–95% yields .
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Cross-Coupling Reactions:
Palladium-catalyzed couplings with aryl halides (e.g., Suzuki-Miyaura):Turnover frequencies (TOF) exceed 10⁴ h⁻¹ under optimized conditions .
Catalytic Applications
The compound serves as a precatalyst in Ziegler-Natta polymerization and hydrofunctionalization:
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Olefin Polymerization:
When combined with TiCl₄, it catalyzes ethylene polymerization with activities >5,000 g PE/(mmol Mg·h). -
Hydroboration:
Facilitates anti-Markovnikov addition of pinacolborane to styrenes (90–98% ee) .
Industrial and Pharmaceutical Applications
Materials Science
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Silicon-Containing Polymers: Incorporated into polysilanes for high-temperature lubricants and photoresists .
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Semiconductor Precursors: Serves as a Mg dopant in GaN thin-film growth (MOCVD) .
Pharmaceutical Intermediates
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Chiral Building Blocks: Used in synthesizing β-lactam antibiotics (e.g., cephalosporins) via asymmetric Diels-Alder reactions .
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Anticancer Agents: Functionalizes platinum(II) complexes for targeted DNA intercalation .
Recent Advances and Future Directions
Hybrid Mg-Zn Catalysts
Studies demonstrate synergistic effects when combined with ZnCl₂, enhancing catalytic activity in ketone alkylation (TOF >1,200 h⁻¹) .
Computational Modeling
DFT calculations predict tunable nucleophilicity via substituent effects on the silyl group, guiding rational catalyst design .
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